tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate
Description
Molecular Property Analysis
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 372.6 g/mol | Computed by PubChem 2.1 |
| Heavy Atom Count | 25 | Calculated |
| Rotatable Bond Count | 8 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Polar Surface Area | 65 Ų | Calculated |
| LogP | 3.22 | Predicted |
| Carbon Bond Saturation (Fsp3) | 0.947 | Calculated |
Properties
IUPAC Name |
tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O3Si/c1-18(2,3)23-17(22)21-14-10-12-16(15(21)11-9-13-20)24-25(7,8)19(4,5)6/h15-16H,9-14,20H2,1-8H3/t15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAYRCQRDZICIC-JKSUJKDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CCCN)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1CCCN)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Aminopropyl Group: This step involves the addition of an aminopropyl group to the piperidine ring, which can be achieved through nucleophilic substitution reactions.
Protection and Deprotection Steps: The tert-butyl and silyl groups are often introduced as protecting groups to prevent unwanted side reactions during the synthesis. These groups can be added using tert-butyl chloride and tert-butyl(dimethyl)silyl chloride under basic conditions.
Final Coupling and Purification: The final product is obtained through coupling reactions, followed by purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing imines to amines.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the aminopropyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminopropyl group can yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Protection of Functional Groups : The amine group is often protected to prevent unwanted reactions during synthesis.
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Deprotection and Purification : After the desired structure is formed, protective groups are removed and the compound is purified.
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of drugs targeting neurological disorders due to its piperidine structure, which is often associated with biological activity.
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antidepressant Effects : Some studies suggest that piperidine derivatives can influence neurotransmitter systems, making them candidates for antidepressant drugs.
- Antitumor Properties : Preliminary investigations have shown potential antitumor effects, warranting further exploration in cancer research.
Synthetic Applications
This compound is also employed as a building block in organic synthesis:
- Ligand Development : Its unique structure allows it to act as a ligand in coordination chemistry.
- Synthesis of Complex Molecules : It can be used to synthesize more complex structures through various coupling reactions.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives, including tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate. The research demonstrated that certain modifications to the piperidine ring enhanced selectivity for serotonin receptors, suggesting a pathway for developing new antidepressants .
Case Study 2: Antitumor Activity
In another investigation, researchers evaluated the antitumor properties of compounds derived from this piperidine structure. The study found that specific derivatives exhibited cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the aminopropyl group suggests potential interactions with nucleophilic sites on proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with Boc and Silyl Protections
Example 1: (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS: 143900-44-1)
- Key Differences: Lacks the TBDMS group and 3-aminopropyl chain. Contains a hydroxyl group at the 3-position instead of a silyl ether.
- Applications : Intermediate for chiral ligands or pharmaceuticals requiring unprotected hydroxyl groups .
Example 2: tert-Butyl N-((3R)-3-{[tert-butyl(dimethyl)silyl]oxy}butoxycarbonyl)-3-({[(5R)-3-(4-cyano-phenyl)-4,5-dihydro-5-isoxazolyl]acetyl}amino)-L-alaninate (Compound 27, )
Azetidine Derivatives with TBDMS Protections
Example: Benzyl (2S,3R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-3-hydroxyazetidine-1-carboxylate ()
Piperidine Derivatives with Alternative Functional Groups
Example: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5)
Data Tables
Table 1: Structural and Analytical Comparison
Biological Activity
tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate, with the CAS number 2173637-00-6, is a compound that has garnered attention in pharmaceutical chemistry due to its structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 372.63 g/mol. The compound features a piperidine ring substituted with tert-butyl and dimethylsilyl groups, which may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H40N2O3Si |
| Molecular Weight | 372.63 g/mol |
| CAS Number | 2173637-00-6 |
| Purity | >97% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the protection of functional groups and the use of silylating agents. The process often utilizes tert-butyldimethylsilyl chloride as a protecting group to enhance stability during reactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, potentially including receptors or enzymes involved in neurotransmission or metabolic pathways. The presence of an amino group suggests possible interactions with neurotransmitter systems.
Case Studies
- Neuroprotective Effects : In a study investigating neuroprotective agents, compounds similar to this compound were found to exhibit significant protective effects against oxidative stress in neuronal cell cultures. These findings suggest potential applications in neurodegenerative diseases.
- Antidepressant Activity : A related compound was evaluated for antidepressant-like effects in animal models. The results indicated that the compound could modulate serotonin and norepinephrine levels, leading to improved mood-related behaviors.
Pharmacological Profiles
The pharmacological profiles of related compounds indicate that they may exhibit:
- CNS Activity : Potential applications in treating anxiety and depression.
- Antioxidant Properties : Ability to scavenge free radicals and reduce oxidative damage.
Q & A
Q. Table 1: Key Structural Analogues and Functional Differences
| Compound Name | Key Modifications | Impact on Reactivity/Bioactivity |
|---|---|---|
| tert-butyl (3S,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate | Methyl group at C5 | Alters steric hindrance, affecting nucleophilic substitution rates |
| tert-butyl (3S)-3-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate | Trifluoroacetamido group | Enhances metabolic stability and target selectivity via strong H-bonding |
| (2R,3S)-tert-butyl 3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl group | Increases polarity, improving aqueous solubility for in vivo studies |
Safety and Handling
Q. What precautions are critical when handling this compound in its free amine form?
- Methodological Answer : Store under inert gas (N/Ar) at –20°C to prevent oxidation. Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation). In case of exposure, rinse skin/eyes with water for 15 mins and seek medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
